1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
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Overview
Description
1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chlorophenylmethyl group and a 2,5-dimethylphenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be subsequently deprotected to yield the desired compound . Industrial production methods often involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological functions. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzhydryl)piperazine: Known for its use in antihistamines and antipsychotic drugs.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Studied for its antibacterial activity.
N,N’-bisnosyl diamine derivatives: Used in the synthesis of various piperazine-based pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-15-6-7-16(2)19(12-15)22-10-8-21(9-11-22)14-17-4-3-5-18(20)13-17/h3-7,12-13H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSXLPOILNOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367169 |
Source
|
Record name | 1-[(3-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415957-13-0 |
Source
|
Record name | 1-[(3-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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